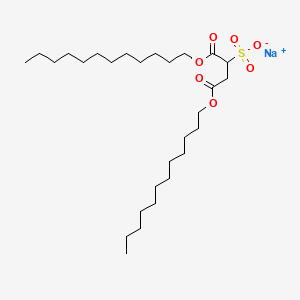![molecular formula C46H38O2Ti B13744030 Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)
Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- is a complex organometallic compound. This compound is notable for its chiral properties and is often used in asymmetric catalysis. The presence of titanium in the compound allows it to participate in various catalytic processes, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- typically involves the reaction of titanium tetrachloride with chiral ligands such as ®-(+)-1,1’-binaphthyl-2,2’-diamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar conditions but with optimized parameters for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include titanium tetrachloride, hydrogen peroxide, lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide complexes, while reduction can produce titanium hydrides.
Wissenschaftliche Forschungsanwendungen
Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric synthesis, particularly in the formation of chiral molecules.
Biology: Investigated for its potential in biological systems, including enzyme mimetics and drug development.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.
Wirkmechanismus
The mechanism by which Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- exerts its effects involves coordination to substrates through its titanium center. The chiral ligands provide a specific environment that facilitates enantioselective reactions. The molecular targets and pathways involved include interactions with various organic molecules, leading to the formation of chiral products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(+)-1,1’-Binaphthyl-2,2’-diamine: A chiral ligand used in similar catalytic processes.
(S)-(-)-1,1’-Binaphthyl-2,2’-diamine: An enantiomer of the above compound with similar applications.
Titanium tetrachloride: A precursor used in the synthesis of various titanium complexes.
Uniqueness
Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- is unique due to its specific chiral environment provided by the binaphthalene and biphenyl ligands. This unique structure allows for highly enantioselective reactions, making it valuable in the synthesis of chiral molecules.
Eigenschaften
Molekularformel |
C46H38O2Ti |
|---|---|
Molekulargewicht |
670.7 g/mol |
InChI |
InChI=1S/C26H24.C20H14O2.Ti/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22;21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h5-16H,1-4H3;1-12,21-22H; |
InChI-Schlüssel |
LBANDAYQFQAGFI-UHFFFAOYSA-N |
Kanonische SMILES |
C[C]1[CH][C]([CH][C]1C)C2=CC=CC=C2C3=CC=CC=C3[C]4[CH][C]([C]([CH]4)C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13743969.png)
![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
![4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)](/img/structure/B13743979.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)


![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)




